1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone
Overview
Description
Scientific Research Applications
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is used in various scientific research applications, including:
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is considered hazardous and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone typically involves the reaction of 1-methyl-2-pyrrolidinone with formaldehyde and methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 1-methyl-2-pyrrolidinone, formaldehyde, and methylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large-scale reactors to handle the increased volume of reactants.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- 4-(4-aminophenoxy)-N-Methyl-2-pyridinecarboxamide
- 1-Methyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-2-pyrrolidinone
Uniqueness
1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-4-(methylaminomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-4-6-3-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSRTRBJDQEIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(=O)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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